
4-Cyanocyclohexanecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanocyclohexanecarbonyl chloride, also known as 4-CCCC, is a chemical compound used in various scientific research applications. It is a versatile compound that can be synthesized using different methods and has many potential uses in the fields of chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 4-Cyanocyclohexanecarbonyl chloride is not fully understood, but it is believed to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reaction can be used to modify the properties of other compounds, such as increasing their solubility or changing their biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyanocyclohexanecarbonyl chloride are not well documented. However, it has been shown to have antitumor activity in some studies. It is believed to inhibit the growth of cancer cells by interfering with their metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cyanocyclohexanecarbonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to handle due to its toxicity and reactivity. It must be handled with care and disposed of properly.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Cyanocyclohexanecarbonyl chloride. One area of interest is in the development of new pharmaceuticals and agrochemicals. Researchers may also investigate its potential as a catalyst or as a component in new materials. Additionally, its antitumor activity may be further explored to develop new cancer treatments.
Conclusion:
In conclusion, 4-Cyanocyclohexanecarbonyl chloride is a versatile compound with many potential uses in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. As research continues, it is likely that new applications and uses for 4-Cyanocyclohexanecarbonyl chloride will be discovered.
Synthesemethoden
There are several methods for synthesizing 4-Cyanocyclohexanecarbonyl chloride, but the most common method involves the reaction of cyclohexanone with cyanogen chloride in the presence of a catalyst. The reaction proceeds through a series of steps, and the final product is obtained by purification using chromatography.
Wissenschaftliche Forschungsanwendungen
4-Cyanocyclohexanecarbonyl chloride has a wide range of scientific research applications. One of its primary uses is in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, particularly in the production of heterocyclic compounds. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
121487-73-8 |
|---|---|
Produktname |
4-Cyanocyclohexanecarbonyl chloride |
Molekularformel |
C8H10ClNO |
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
4-cyanocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-4H2 |
InChI-Schlüssel |
XTNVLEVPXCVDTB-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)Cl |
Kanonische SMILES |
C1CC(CCC1C#N)C(=O)Cl |
Synonyme |
Cyclohexanecarbonyl chloride, 4-cyano-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



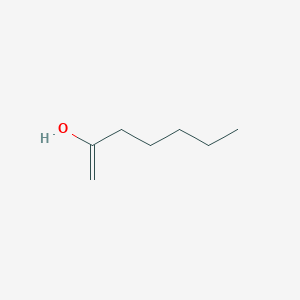
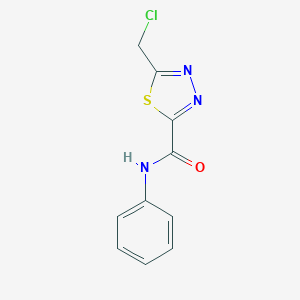

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)


![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)

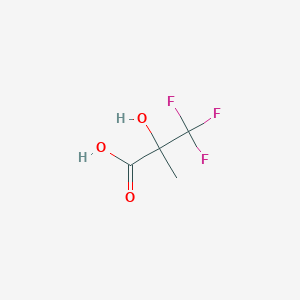
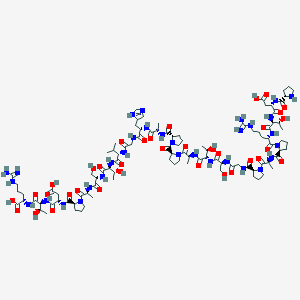

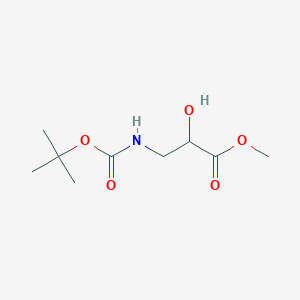

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)